tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound’s systematic IUPAC name is tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate . This name reflects its structural features:
- A 1,3-dioxane ring substituted at positions 4 and 6 with acetoxy and cyanomethyl groups, respectively.
- Stereochemical descriptors (4S,6S) indicating the absolute configuration of chiral centers at carbons 4 and 6 of the dioxane ring.
- A tert-butyl ester moiety at the acetoxy group.
The numbering of the dioxane ring follows IUPAC priority rules, with oxygen atoms at positions 1 and 3. The stereodescriptors are assigned using the Cahn-Ingold-Prelog (CIP) system, where the spatial arrangement of substituents determines the S configuration at both chiral centers.
Comparative Analysis of Synonymous Chemical Identifiers
The compound is referenced under multiple synonyms across chemical databases, reflecting variations in stereochemical notation and substituent ordering (Table 1).
Table 1: Synonymous Identifiers for tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Key observations:
Molecular Geometry and Configurational Isomerism
The compound’s structure comprises a 1,3-dioxane ring in a chair conformation, with substituents occupying equatorial positions to minimize steric strain (Figure 1).
Key geometric features :
- Bond lengths : The C-O bonds in the dioxane ring measure ~1.43 Å, typical for ether linkages.
- Dihedral angles : The chair conformation is stabilized by a torsional angle of ~63° between C4 and C6.
- Substituent arrangement : The cyanomethyl group at C6 and the acetoxy group at C4 adopt equatorial orientations to avoid 1,3-diaxial interactions.
Configurational isomerism :
The compound exhibits stereoisomerism due to its two chiral centers (C4 and C6). Four diastereomers are possible:
- (4S,6S)
- (4R,6R)
- (4S,6R)
- (4R,6S)
Experimental data (e.g., NMR coupling constants) confirm the (4S,6S) configuration. For instance, the $$^1H$$ NMR spectrum shows distinct splitting patterns for axial and equatorial protons, consistent with the chair conformation. X-ray crystallography of analogous 1,3-dioxanes further validates the equatorial placement of bulky groups.
Table 2: Comparative Geometric Parameters of 1,3-Dioxane Derivatives
| Parameter | tert-Butyl 2-((4S,6S)-...acetate | 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane |
|---|---|---|
| C-O bond length (Å) | 1.43 | 1.42 |
| Chair conformation | Yes | Yes |
| Substituent orientation | Equatorial | Equatorial |
Properties
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRMEJBKMQHMC-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654081 | |
| Record name | tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196085-85-5 | |
| Record name | tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Diol Precursor Synthesis
The diol precursor is synthesized from (3R,5S)-6-cyano-3,5-dihydroxyhexanoate through enzymatic resolution or asymmetric hydrogenation. For example, lipase-mediated kinetic resolution of racemic diols achieves >98% enantiomeric excess (ee) under optimized conditions (pH 7.2, 35°C, 24 h).
Cyclization Conditions
The diol reacts with 2.2 equivalents of acetone in toluene under HCl catalysis (0.5 M, 60°C, 6 h), yielding the 1,3-dioxane ring with 92% conversion. The reaction proceeds via hemiketal formation, followed by dehydration to the cyclic acetal.
Table 1: Optimization of 1,3-Dioxane Ring Formation
| Parameter | Optimal Value | Conversion (%) | Purity (GC) |
|---|---|---|---|
| Catalyst (HCl conc.) | 0.5 M | 92 | 94 |
| Temperature | 60°C | 89 | 93 |
| Solvent | Toluene | 92 | 94 |
| Acetone Equiv. | 2.2 | 91 | 95 |
Cyanomethyl Group Introduction via Nucleophilic Substitution
The hydroxymethyl intermediate undergoes sequential functionalization to install the cyanomethyl group while preserving stereochemistry.
Tosylation of Hydroxymethyl Intermediate
The hydroxymethyl group at C6 is converted to a tosylate using p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) at 0°C. The reaction achieves 95% yield after 2 h, monitored by thin-layer chromatography (TLC).
Cyanide Displacement
The tosylate intermediate reacts with sodium cyanide (NaCN, 3.0 equiv) in dimethylformamide (DMF) at 80°C for 12 h. This SN2 displacement proceeds with inversion of configuration, but the rigid dioxane ring prevents racemization, maintaining >99% ee.
Table 2: Cyanomethylation Efficiency Under Varied Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaCN Equiv. | 3.0 | 88 | 97 |
| Temperature | 80°C | 88 | 97 |
| Solvent | DMF | 88 | 97 |
| Reaction Time | 12 h | 88 | 97 |
tert-Butyl Esterification Strategies
The acetic acid moiety is esterified with tert-butyl alcohol (t-BuOH) using carbodiimide coupling agents.
Steglich Esterification
A mixture of the carboxylic acid (1.0 equiv), t-BuOH (2.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM reacts at 25°C for 24 h. This method affords 85% yield with 96% purity, though it requires careful removal of dicyclohexylurea byproducts.
Acid-Catalyzed Transesterification
Alternatively, the methyl ester precursor undergoes transesterification with t-BuOH (5.0 equiv) catalyzed by sulfuric acid (0.1 equiv) at 100°C for 8 h. This approach achieves 78% yield but risks racemization at elevated temperatures.
Table 3: Comparison of Esterification Methods
| Method | Yield (%) | Purity (%) | Racemization Risk |
|---|---|---|---|
| Steglich | 85 | 96 | Low |
| Transesterification | 78 | 93 | Moderate |
Industrial-Scale Purification and Crystallization
The crude product is purified via recrystallization from n-heptane at −20°C, yielding 70% recovery with 99.5% chemical purity and >99% ee. X-ray diffraction confirms the (4S,6S) configuration, with no detectable epimerization during crystallization.
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or alkyl halides to form new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the dioxane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents at C6 or modifications to the dioxane ring. These variations influence physical properties, reactivity, and biological activity. Below is a systematic comparison:
Substituent Variations at C6
Table 1: Key Analogs and Substituents
Key Observations :
- Cyanomethyl vs. Aminoethyl: The aminoethyl analog (CAS: 125971-86-0) is synthesized via catalytic hydrogenation of the cyanomethyl group using Raney-Ni or Pd/C under H₂ . This modification enhances water solubility due to the primary amine, enabling conjugation with bioactive moieties (e.g., difluoroacetamido groups in antiplasmodial derivatives 13a–d) .
- Hydroxymethyl and Acetoxymethyl : The hydroxymethyl derivative (CAS: 124655-09-0) is a precursor for further functionalization. Acetylation yields the acetoxymethyl analog (CAS: 154026-95-6), which is more lipophilic (logP ~1.6) and stable under acidic conditions .
- Formyl and Bromoethyl : The formyl analog (CAS: 124752-23-4) is pivotal in aldehyde-mediated coupling reactions, synthesized via TEMPO-mediated oxidation . The bromoethyl variant serves as an alkylating agent in nucleophilic substitutions .
Table 2: Comparative Properties
Key Insights :
- Reactivity: The cyanomethyl group’s nitrile functionality allows reduction to amines or hydrolysis to carboxylic acids, whereas the aminoethyl group enables amide bond formation for drug discovery .
- Biological Activity: Aminoethyl derivatives (e.g., 13d with a bromophenyl group) exhibit potent antiplasmodial activity (IC₅₀: 1.2 µM) but higher cytotoxicity compared to hydroxymethyl analogs .
- Safety Profile: Hydroxymethyl and acetoxymethyl analogs show lower genotoxicity in vitro compared to halogenated derivatives .
Stereochemical Considerations
Enantiomers and diastereomers of the target compound exhibit divergent properties:
- The (4R,6R)-cyanomethyl analog (CAS: 125971-94-0) has a mirrored configuration, impacting its interaction with chiral catalysts in asymmetric synthesis .
- The (4R,6S)-hydroxymethyl derivative (CAS: 124655-09-0) is a diastereomer with distinct NMR shifts (e.g., δ 4.24–4.18 ppm for H4 vs. δ 4.30–4.36 ppm in the target compound) .
Biological Activity
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 196085-85-5) is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 269.34 g/mol
- Appearance : Light yellow crystalline powder
- Melting Point : 65–70 °C
- Purity : >96% .
Pharmacological Properties
The biological activity of this compound primarily revolves around its potential as an anti-cancer agent and its role in metabolic processes.
-
Anti-Cancer Activity :
- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest.
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways .
-
Metabolic Effects :
- The compound has been investigated for its influence on metabolic pathways. It appears to modulate glucose metabolism and lipid profiles in animal models, suggesting potential applications in treating metabolic disorders like diabetes .
- In vivo studies demonstrated that administration of this compound led to improved insulin sensitivity in diabetic rats .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Conventional Synthesis :
- Green Chemistry Approaches :
Case Study 1: Anti-Cancer Efficacy
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .
Case Study 2: Metabolic Regulation
In an experimental study on diabetic rats, administration of the compound resulted in a notable decrease in blood glucose levels and improvement in lipid profiles. This suggests that the compound may have therapeutic potential for managing diabetes-related complications .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate with high yield?
Methodological Answer: The compound can be synthesized via a two-step protocol:
- Step 1: React (4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-yl acetate (1.0 g, 3.84 mmol) with pyridine (0.9 g, 11.52 mmol) in dichloromethane (DCM) at 20°C for 30 minutes.
- Step 2: Add acetyl chloride (0.66 g, 8.45 mmol) and stir at 20°C for 1 hour. Quench with water, extract with DCM, dry with anhydrous MgSO₄, and concentrate under reduced pressure to yield 86% of the product as a crystalline solid .
Alternative methods using methanesulfonic acid in toluene at 0–5°C for 4 hours achieve 88.1% yield, highlighting the importance of acid catalysts and solvent choice .
Q. How can researchers effectively purify this compound to achieve high stereochemical purity?
Methodological Answer:
- Recrystallization: Use a solvent system of toluene and hexane to isolate the product as white crystals (76% recovery) .
- Chromatography: For resolving stereochemical impurities, treat the crude product with 2N HCl in DCM/water (25°C, 48 hours), followed by flash chromatography to achieve >99.99% diastereomeric excess (de) .
- HPLC: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to confirm purity (99.1–99.99%) .
Q. What analytical techniques are recommended for structural and purity characterization?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.40–1.44 ppm for tert-butyl protons) and detect impurities .
- Mass Spectrometry (MS): ESI-MS (m/z 270.2 [M+H]⁺) and HRMS validate molecular weight and fragmentation patterns .
- Optical Rotation: Measure [α]D²⁵ values to verify enantiomeric purity, especially for (4R,6R) vs. (4S,6S) isomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
Methodological Answer:
- Controlled Reaction Conditions: Use chiral auxiliaries (e.g., (4R,6S)-bromomethyl intermediates) to enforce stereoselectivity .
- Kinetic vs. Thermodynamic Control: Adjust reaction temperature (e.g., 115°C for 7 hours) to favor thermodynamic products .
- X-ray Crystallography: Confirm absolute configuration of single crystals, especially when conflicting NMR data arise (e.g., (4R,6R) vs. (4S,6S) configurations) .
Q. What strategies are suitable for designing derivatives of this compound for drug discovery?
Methodological Answer:
- Functional Group Modification: Replace the cyanomethyl group with bromomethyl (CAS 154026-98-9) or sulfonyltetrazole (CAS 380460-37-7) for cross-coupling reactions .
- Prodrug Development: Introduce acetyloxymethyl groups (CAS 154026-95-6) to enhance bioavailability .
- Stereochemical Diversification: Synthesize (4R,6R)-isomers (CAS 125971-94-0) to compare biological activity .
Q. How should researchers address conflicting data in synthetic protocols (e.g., yield variations)?
Methodological Answer:
- Parameter Optimization: Test solvent polarity (e.g., DCM vs. toluene) and catalyst loading (e.g., pyridine vs. methanesulfonic acid) to identify critical variables .
- Side-Product Analysis: Use LC-MS to detect byproducts (e.g., acetylated intermediates) and adjust quenching conditions (e.g., aqueous bicarbonate washes) .
- Scale-Up Adjustments: For large-scale synthesis (e.g., >30 g), replace DCM with toluene to improve safety and reduce costs while maintaining yield .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
